molecular formula C17H15ClN4O3S B2560371 N-cyclopentyl-1-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}piperidine-4-carboxamide CAS No. 1251628-09-7

N-cyclopentyl-1-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}piperidine-4-carboxamide

Cat. No. B2560371
CAS RN: 1251628-09-7
M. Wt: 390.84
InChI Key: VBNBLVZVKJSMRX-UHFFFAOYSA-N
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Description

“N-cyclopentyl-1-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}piperidine-4-carboxamide” is a complex organic compound. It contains a cyclopentyl group, a phenyl group, a piperidine ring, a sulfonyl group, and a 1,2,4-oxadiazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-oxadiazole ring, which is a well-known pharmacophore . The reaction of amidoximes with carboxylic acids and their derivatives has been used to assemble the 1,2,4-oxadiazole core .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the 1,2,4-oxadiazole ring could make it a target for various chemical reactions .

Scientific Research Applications

Synthesis and Spectral Analysis

Several studies have focused on synthesizing derivatives of 1,3,4-oxadiazole and piperidine compounds, demonstrating methodologies for creating compounds with potential biological activities. For instance, Khalid et al. (2016) detailed the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing a series of steps that yield compounds exhibiting moderate to strong antibacterial activity (Khalid et al., 2016). Similarly, Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents with some compounds showing significant potential compared to standard drugs (Rehman et al., 2018).

Potential Biological Activities

Anticancer Potential

Some derivatives have been evaluated for their anticancer properties. The study by Rehman et al. (2018) highlighted the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, showing promising anticancer activity, indicating the potential of these compounds for further in vivo studies to ascertain their therapeutic usefulness (Rehman et al., 2018).

Antibacterial Activity

The antibacterial efficacy of synthesized compounds has been a notable area of research. Khalid et al. (2016) reported on compounds exhibiting moderate to strong activity against both Gram-negative and Gram-positive bacteria, underscoring the significance of structural modifications in enhancing biological activity (Khalid et al., 2016). Another study by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores, finding some compounds to be moderate inhibitors of bacterial growth, with particular efficacy against Gram-negative strains (Iqbal et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many 1,2,4-oxadiazole derivatives have been recognized as having various biological activities .

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. The 1,2,4-oxadiazole ring is a common feature in many pharmaceuticals, so this compound could potentially have interesting biological activities .

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3S/c1-9-2-3-10(18)6-12(9)19-14(23)7-21-13-8-26-20-15(13)16(24)22(17(21)25)11-4-5-11/h2-3,6,8,11H,4-5,7H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNBLVZVKJSMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}piperidine-4-carboxamide

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